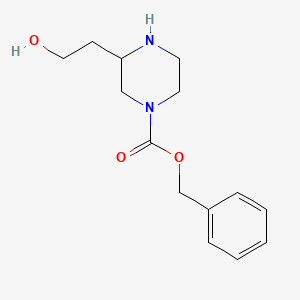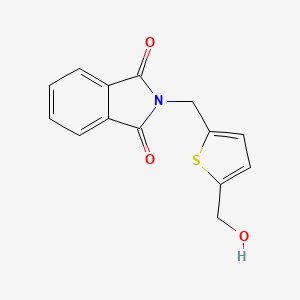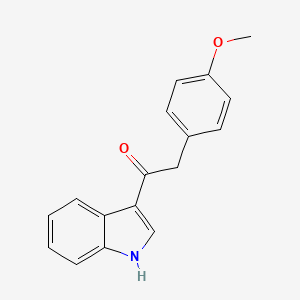
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This compound is part of the flavonoid family, which is widely distributed in the plant kingdom and known for its pharmacological properties, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of chalcones using hydrogen peroxide in the presence of a base . The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of metal ions such as aluminum.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy group at the 8th position.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 8th position in 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one enhances its biological activity and fluorescence properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88252-61-3 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
3-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-9-5-8-11-13(17)14(18)15(20-16(11)12)10-6-3-2-4-7-10/h2-9,18H,1H3 |
Clave InChI |
KXSJNMVHWGRQKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=C(C2=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)



![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)





